molecular formula C18H20N2O B2596924 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine CAS No. 2411245-99-1

3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine

Cat. No.: B2596924
CAS No.: 2411245-99-1
M. Wt: 280.371
InChI Key: PPWBZQFAIPFIEY-UHFFFAOYSA-N
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Description

3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine is a complex organic compound with the molecular formula C18H20N2O. This compound features a pyridine ring substituted with a phenyl group, which is further substituted with a cyclobutylaziridinylmethoxy group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of a suitable amine with an epoxide under basic conditions.

    Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a nucleophilic substitution reaction.

    Formation of the Methoxyphenyl Group: The methoxyphenyl group can be synthesized through the methylation of a phenol derivative, followed by its attachment to the aziridine ring.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as β-ketoesters, aldehydes, and ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds such as 4-aminopyridine and 2,6-dimethylpyridine share the pyridine ring structure but differ in their substituents.

    Aziridine Derivatives: Compounds like aziridine-2-carboxylic acid and N-alkylaziridines share the aziridine ring but differ in their additional functional groups.

    Phenyl Derivatives: Compounds such as phenylmethanol and phenylacetic acid share the phenyl group but differ in their substituents.

Uniqueness

The uniqueness of 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-4-16(5-1)20-12-17(20)13-21-18-8-6-14(7-9-18)15-3-2-10-19-11-15/h2-3,6-11,16-17H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWBZQFAIPFIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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